N-(4-fluorophenyl)-2-[(propan-2-yl)amino]acetamide hydrochloride N-(4-fluorophenyl)-2-[(propan-2-yl)amino]acetamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1049768-69-5
VCID: VC8405448
InChI: InChI=1S/C11H15FN2O.ClH/c1-8(2)13-7-11(15)14-10-5-3-9(12)4-6-10;/h3-6,8,13H,7H2,1-2H3,(H,14,15);1H
SMILES: CC(C)NCC(=O)NC1=CC=C(C=C1)F.Cl
Molecular Formula: C11H16ClFN2O
Molecular Weight: 246.71 g/mol

N-(4-fluorophenyl)-2-[(propan-2-yl)amino]acetamide hydrochloride

CAS No.: 1049768-69-5

Cat. No.: VC8405448

Molecular Formula: C11H16ClFN2O

Molecular Weight: 246.71 g/mol

* For research use only. Not for human or veterinary use.

N-(4-fluorophenyl)-2-[(propan-2-yl)amino]acetamide hydrochloride - 1049768-69-5

Specification

CAS No. 1049768-69-5
Molecular Formula C11H16ClFN2O
Molecular Weight 246.71 g/mol
IUPAC Name N-(4-fluorophenyl)-2-(propan-2-ylamino)acetamide;hydrochloride
Standard InChI InChI=1S/C11H15FN2O.ClH/c1-8(2)13-7-11(15)14-10-5-3-9(12)4-6-10;/h3-6,8,13H,7H2,1-2H3,(H,14,15);1H
Standard InChI Key CEDPFFFCPTXCNY-UHFFFAOYSA-N
SMILES CC(C)NCC(=O)NC1=CC=C(C=C1)F.Cl
Canonical SMILES CC(C)NCC(=O)NC1=CC=C(C=C1)F.Cl

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s structure consists of a 4-fluorophenyl group linked via an acetamide bridge to an isopropylamine moiety, with a hydrochloride counterion (Figure 1). The IUPAC name, N-(4-fluorophenyl)-2-(propan-2-ylamino)acetamide hydrochloride, reflects this arrangement . Key structural identifiers include:

PropertyValueSource
CAS No.1049768-69-5
Molecular FormulaC₁₁H₁₆ClFN₂O
Molecular Weight246.71 g/mol
SMILESCC(C)NCC(=O)NC1=CC=C(C=C1)F.Cl
InChI KeyCEDPFFFCPTXCNY-UHFFFAOYSA-N
PubChem CID16243295

The fluorine atom at the para position of the phenyl ring enhances electronegativity, potentially influencing binding interactions in biological systems. The hydrochloride salt improves solubility in polar solvents, a critical factor for in vitro assays .

Physicochemical Characteristics

While experimental data on melting point, boiling point, and density are unavailable in public records, the compound’s solubility can be inferred from its salt form. Hydrochloride salts typically exhibit high solubility in water and ethanol, facilitating formulation in aqueous matrices. Spectroscopic data, such as NMR and IR profiles, remain unpublished, though computational models predict characteristic peaks for the amide carbonyl (≈1650 cm⁻¹) and aromatic C-F bonds (≈1220 cm⁻¹) .

Synthesis and Manufacturing

  • Acylation: Reacting 4-fluoroaniline with chloroacetyl chloride to form N-(4-fluorophenyl)chloroacetamide.

  • Amination: Substituting the chloride with isopropylamine under basic conditions.

  • Salt Formation: Treating the free base with hydrochloric acid to precipitate the hydrochloride salt .

Industrial-scale production likely employs continuous flow reactors to optimize yield and purity, as evidenced by patents for structurally related acetamide derivatives . Suppliers report purities ≥95%, validated via high-performance liquid chromatography (HPLC).

SupplierPurityPackagingPrice Range (USD/g)
AstaTech Inc.≥95%1–5 g$150–$200
BLD Pharm≥97%10–50 g$120–$180

Pricing reflects small-scale research quantities; bulk purchases may reduce costs by 30–40%.

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